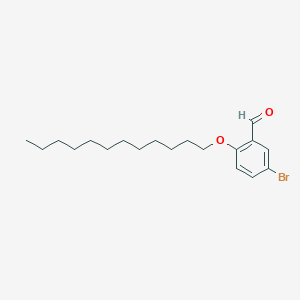
5-Bromo-2-(dodecyloxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(dodecyloxy)benzaldehyde is an organic compound with the molecular formula C19H29BrO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 5-position and a dodecyloxy group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(dodecyloxy)benzaldehyde typically involves the bromination of 2-(dodecyloxy)benzaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(dodecyloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Bromo-2-(dodecyloxy)benzoic acid.
Reduction: 5-Bromo-2-(dodecyloxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(dodecyloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(dodecyloxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The bromine atom and dodecyloxy group can influence the compound’s reactivity and binding affinity, contributing to its overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-hydroxybenzaldehyde
- 5-Bromo-2-methoxybenzaldehyde
- 5-Bromo-2-ethoxybenzaldehyde
Uniqueness
5-Bromo-2-(dodecyloxy)benzaldehyde is unique due to the presence of the long dodecyloxy chain, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, reactivity, and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
649762-22-1 |
|---|---|
Molekularformel |
C19H29BrO2 |
Molekulargewicht |
369.3 g/mol |
IUPAC-Name |
5-bromo-2-dodecoxybenzaldehyde |
InChI |
InChI=1S/C19H29BrO2/c1-2-3-4-5-6-7-8-9-10-11-14-22-19-13-12-18(20)15-17(19)16-21/h12-13,15-16H,2-11,14H2,1H3 |
InChI-Schlüssel |
ZFPGMMGQJUZPHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


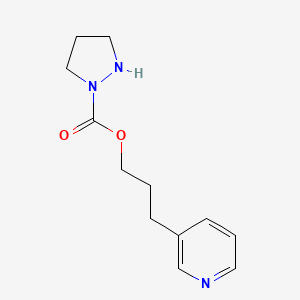


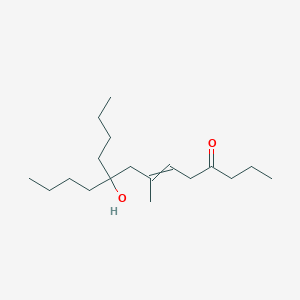
![N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide](/img/structure/B12594012.png)
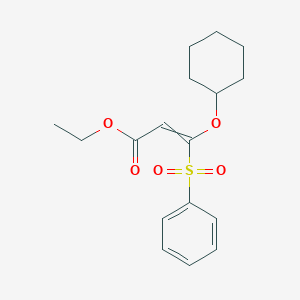
![N-[1-(4-methoxyphenyl)-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B12594018.png)
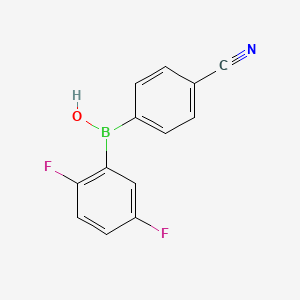
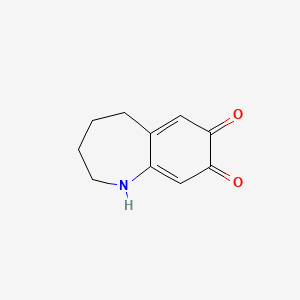
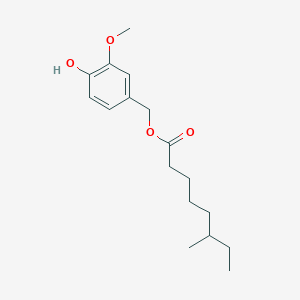
![4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)aniline](/img/structure/B12594045.png)

![4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide](/img/structure/B12594070.png)
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide](/img/structure/B12594078.png)
